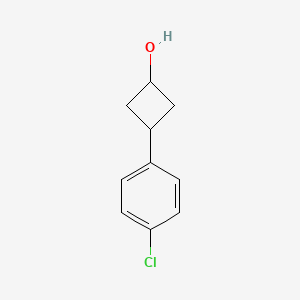

3-(4-Chlorophenyl)cyclobutan-1-ol

Description

The compound 3-(4-Chlorophenyl)cyclobutan-1-ol is a molecule of interest in modern chemical research, primarily serving as a versatile building block in the synthesis of more complex chemical structures. Its utility stems from the unique combination of a strained four-membered cyclobutane (B1203170) ring, a reactive hydroxyl group, and an electronically significant chlorophenyl substituent.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| InChI Key | CTVLRDXCHXTXHT-UHFFFAOYSA-N |

| SMILES | C1C(CC1O)C2=CC=C(C=C2)Cl |

| Predicted XlogP | 2.5 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLRDXCHXTXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184692-46-3 | |

| Record name | 3-(4-chlorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl Cyclobutan 1 Ol

Historical Development of Cyclobutane (B1203170) Construction Strategies

The construction of the cyclobutane ring has evolved significantly from early, often low-yielding methods to modern, highly efficient and selective catalytic processes. Historically, the most prominent method for synthesizing four-membered rings has been the [2+2] cycloaddition reaction, which can be induced either photochemically or thermally. mdpi.com Photochemical [2+2] cycloadditions, in particular, have been a cornerstone of cyclobutane synthesis for decades, providing access to complex polycyclic skeletons that are otherwise difficult to assemble. acs.orgresearchgate.netwisc.edu These reactions typically involve the excitation of an alkene, often an enone, to a reactive state that then combines with another alkene. harvard.edu

Alongside cycloadditions, other classical strategies include the ring expansion of cyclopropanes and the ring contraction of five-membered rings. mdpi.comchemistryviews.org For instance, the treatment of cyclopropyl (B3062369) carbinols can induce a pinacol-type rearrangement to yield cyclobutanones. harvard.edu

The modern era of cyclobutane synthesis has been defined by the advent of transition-metal catalysis. mdpi.comresearchgate.net Metals such as palladium, rhodium, cobalt, gold, and copper have been employed to catalyze a variety of transformations that form cyclobutane rings. mdpi.comresearchgate.netbohrium.com These methods often proceed through different mechanisms than classical cycloadditions, such as the formation of metallacyclopentane intermediates followed by reductive elimination. researchgate.net More recently, strain-release-driven reactions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) have emerged as a powerful strategy for the diastereoselective synthesis of 1,3-disubstituted cyclobutanes. researchgate.netthieme-connect.com These advanced catalytic approaches have significantly expanded the scope and applicability of cyclobutane synthesis, enabling the construction of highly functionalized and stereochemically complex targets. researchgate.net

Stereoselective and Diastereoselective Synthesis of 3-(4-Chlorophenyl)cyclobutan-1-ol

The synthesis of this compound requires precise control over the stereochemistry at the C1 and C3 positions, leading to cis and trans diastereomers. The development of methods to selectively produce one diastereomer over the other is a key focus of synthetic efforts. A common and effective strategy involves the stereoselective reduction of the corresponding ketone, 3-(4-chlorophenyl)cyclobutan-1-one.

The primary transformation for generating the cyclobutanol (B46151) is the reduction of a cyclobutanone (B123998) precursor. The chemo- and regioselectivity of this reduction are critical for achieving the desired product. The use of specific reducing agents allows for high diastereoselectivity, yielding predominantly either the cis or trans alcohol.

For example, the reduction of 3-substituted cyclobutanones using bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), proceeds with high selectivity to furnish the cis-cyclobutanol isomer. researchgate.net This selectivity arises from the hydride attacking the carbonyl from the less sterically hindered face, opposite to the larger substituent at the C3 position. Conversely, obtaining the trans isomer can be achieved through a Mitsunobu inversion of the cis-alcohol, a reliable method for inverting the stereocenter at the alcohol-bearing carbon. researchgate.net

A key precursor, 3-hydroxycyclobutanecarbonitrile (B3043519), which possesses the core structure, can be synthesized in a one-pot reaction from 4-chlorophenylacetonitrile and epibromohydrin, demonstrating a highly chemo- and regioselective approach to the functionalized cyclobutane ring. rsc.org

The synthesis of this compound relies heavily on the availability of its ketone precursor, 3-(4-chlorophenyl)cyclobutan-1-one. A classical and effective route to this precursor involves the [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ) with 4-chlorostyrene, followed by a subsequent dehalogenation step. researchgate.net

More advanced approaches have sought to streamline the synthesis. A notable method involves a one-pot conversion of 4-chlorophenylacetonitrile into a 3-hydroxycyclobutanecarbonitrile intermediate. rsc.org This reaction provides a convenient entry into the required 3-substituted cyclobutane framework.

In terms of catalyst systems for the key reduction step, the focus is often on the choice of hydride reagent to control stereoselectivity. While classic reagents like LiAlH(OtBu)₃ are effective for producing the cis isomer, research into functionalized cyclobutanol synthesis has also explored samarium(II) iodide-mediated cyclizations of unsaturated aldehydes, which can produce highly functionalized cyclobutanols with excellent diastereocontrol. gla.ac.uk Such advanced methods highlight the ongoing exploration for novel catalytic systems that offer improved selectivity and substrate scope.

The optimization of reaction conditions is paramount for maximizing the yield and diastereoselectivity of this compound. The choice of reducing agent for the ketone precursor is a critical parameter.

As demonstrated in the synthesis of related 3-substituted cyclobutanols, the steric bulk of the hydride reagent directly influences the stereochemical outcome. researchgate.net The table below summarizes the expected selectivity based on the chosen synthetic pathway for the reduction of 3-(4-chlorophenyl)cyclobutan-1-one.

| Target Isomer | Method | Reagent | Selectivity | Reference |

| cis-3-(4-Chlorophenyl)cyclobutan-1-ol | Stereoselective Reduction | LiAlH(OtBu)₃ | 95-100% cis | researchgate.net |

| trans-3-(4-Chlorophenyl)cyclobutan-1-ol | Mitsunobu Inversion | PPh₃, DEAD, RCO₂H | High selectivity for inversion | researchgate.net |

DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine

The Mitsunobu reaction provides a reliable, albeit multi-step, pathway to the trans isomer. Achieving a stereoselective conversion from the cyclobutanol to other derivatives, such as a bromocyclobutane, has also been shown to be most effective using a modified Mitsunobu reaction, underscoring the importance of carefully optimized conditions for manipulating this ring system. researchgate.net

Scalability and Sustainable Synthetic Approaches for this compound

Moving from laboratory-scale synthesis to larger, industrial production presents significant challenges, particularly for strained ring systems like cyclobutanes. The scalability of a synthetic route depends on factors such as cost of reagents, safety of the procedure, and the efficiency of the reactions. chemistryviews.org

Traditional photochemical [2+2] cycloadditions, while powerful, can be difficult to scale up due to the need for specialized, high-intensity light sources and potential issues with light penetration in large batch reactors. nih.gov This has led to the development of continuous flow photopolymerization systems, which can improve efficiency and scalability. nih.gov

For non-photochemical routes, such as those starting from 4-chlorophenylacetonitrile, scalability is more straightforward. rsc.org However, the use of stoichiometric reagents like organometallics or metal hydrides can generate significant waste, impacting the sustainability of the process.

Modern efforts toward sustainable synthesis focus on several key areas:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste and cost. The development of catalytic enantioselective methods using earth-abundant metals is a significant goal. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Visible-Light Photocatalysis: This emerging area uses visible light, a more accessible and less harmful energy source than UV light, to drive chemical reactions, often with high selectivity and under mild conditions. researchgate.netchinesechemsoc.org

A scalable synthesis of β-truxinic acid, a cyclobutanedicarboxylic acid, was achieved through the photodimerization of a metastable crystalline form of trans-cinnamic acid, demonstrating that solid-state reactions can be a viable scalable approach. rsc.org Applying principles of flow chemistry and exploring biocatalytic resolutions or enzyme-catalyzed reactions could further enhance the scalability and sustainability of the synthesis of this compound. mdpi.com

Comprehensive Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data (¹H, ¹³C, COSY, HSQC, HMBC) for 3-(4-Chlorophenyl)cyclobutan-1-ol are not available in peer-reviewed literature or common spectral databases. Therefore, a full analysis and data tables for sections 3.1.1 and 3.1.2 cannot be provided.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Specific, experimentally verified ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been publicly reported. A theoretical analysis would predict signals corresponding to the 4-chlorophenyl group (an AA'BB' system in the aromatic region of the ¹H spectrum and four distinct signals in the ¹³C spectrum) and the cyclobutane (B1203170) ring protons and carbons. The presence of cis/trans isomers would further complicate the spectra, likely resulting in two distinct sets of signals for each isomer.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Without primary NMR data, a discussion of 2D NMR correlations is purely speculative. However, these techniques would be essential for unambiguous structural assignment:

COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 4-chlorophenyl group to the cyclobutane ring.

Dynamic NMR Studies for Conformational Exchange

There are no specific dynamic NMR studies reported for this compound. Such studies would be used to investigate the conformational dynamics of the cyclobutane ring, which undergoes a puckering motion. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barrier for the ring-flipping process between different puckered conformations.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Experimentally recorded FT-IR and Raman spectra for this compound are not available in public databases. A general analysis would anticipate characteristic vibrational modes:

O-H stretch: A broad absorption band in the FT-IR spectrum, typically around 3200–3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H stretches: Absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the cyclobutane ring (below 3000 cm⁻¹).

C=C stretches: Aromatic ring stretching vibrations in the 1450–1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000–1200 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency "fingerprint" region, typically around 550-750 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

While experimental mass spectra are not published, predicted data for this compound (C₁₀H₁₁ClO, Monoisotopic Mass: 182.04984 Da) provide valuable insight. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The primary fragmentation pathway for the protonated molecule ([M+H]⁺) would likely involve the neutral loss of water (18 Da) from the alcohol, a common fragmentation for such compounds. The resulting ion [M+H-H₂O]⁺ would have a predicted m/z of 165.04710. uni.lu The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key identifier for all chlorine-containing fragments.

Table 3.3.1: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 183.05712 |

| [M+Na]⁺ | 205.03906 |

| [M+H-H₂O]⁺ | 165.04710 |

| [M-H]⁻ | 181.04256 |

Source: Predicted data from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A search of the Crystallography Open Database (COD) and other crystallographic resources yielded no published crystal structure for this compound. crystallography.netugr.es Therefore, information regarding its solid-state architecture, unit cell parameters, space group, and specific intermolecular interactions (such as hydrogen bonding involving the hydroxyl group) is not available.

Chiroptical Properties and Enantiomeric Purity Assessment

The presence of a stereocenter at the C-1 position of the cyclobutane ring, bearing the hydroxyl group, and another at the C-3 position, bearing the 4-chlorophenyl group, renders this compound a chiral molecule. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The characterization of these enantiomers involves the study of their chiroptical properties and the assessment of enantiomeric purity, which are crucial for applications in stereoselective synthesis and pharmacology. While specific experimental data for the chiroptical properties of this compound are not extensively documented in publicly available literature, the established methodologies for similar chiral molecules provide a clear framework for its analysis.

The enantiomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter. Due to the two stereocenters, four possible stereoisomers can exist: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers, as are the (1R,3S) and (1S,3R) pair. The relationship between pairs (e.g., (1R,3R) and (1R,3S)) is diastereomeric.

Detailed Research Findings

The determination of the chiroptical properties and enantiomeric purity of this compound would rely on standard and advanced analytical techniques commonly employed for chiral molecules.

Specific Optical Rotation:

The specific optical rotation ([(\alpha)]) is a fundamental chiroptical property of a chiral compound and is defined as the angle to which a plane of polarized light is rotated when passed through a solution of the compound. The value is dependent on the concentration of the sample, the path length of the light, the wavelength of the light (typically the sodium D-line, 589 nm), and the temperature. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. For instance, if the (1R,3R)-enantiomer has a positive rotation (dextrorotatory, +), the (1S,3S)-enantiomer will have an equal negative rotation (levorotatory, -). While the specific rotation value for this compound is not reported in the reviewed literature, the enantioselective synthesis of related cyclobutanol (B46151) derivatives often includes the measurement of optical rotation to characterize the enantiomeric enrichment. For example, in the synthesis of other chiral cyclobutanols, specific rotation values are key identifiers of the enantiopurity of the products.

Electronic Circular Dichroism (ECD) Spectroscopy:

Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govscispace.com An ECD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration. nih.gov The spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral chromophores of the molecule. For this compound, the 4-chlorophenyl group acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum can, in principle, be correlated to the absolute configuration of the enantiomers through empirical rules or, more reliably, through quantum-mechanical calculations. nih.gov Although experimental ECD spectra for this specific compound are not available, the methodology is well-established for determining the absolute configuration of chiral compounds containing aromatic chromophores.

Enantiomeric Purity Assessment:

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. It is a critical parameter in asymmetric synthesis and for the development of chiral drugs, as different enantiomers can have distinct biological activities. eijppr.com The assessment of enantiomeric purity for this compound would typically be performed using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents or chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating enantiomers. phenomenex.comscirp.org This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. eijppr.com Polysaccharide-based CSPs are commonly used for a broad range of chiral compounds. windows.net For the analysis of this compound, a screening of different chiral columns and mobile phase compositions would be necessary to achieve baseline separation of the enantiomers. The enantiomeric excess can then be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. The development of such methods is crucial for monitoring the success of enantioselective syntheses. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be adapted for the determination of enantiomeric purity through several approaches. One common method involves the use of a chiral derivatizing agent to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of their ratio, and thus the enantiomeric excess of the original sample. nih.govnih.gov Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes that exhibit different chemical shifts for the enantiomers in the NMR spectrum. google.com For this compound, the hydroxyl group provides a convenient site for derivatization with chiral reagents.

The following table summarizes the applicable analytical methods for the chiroptical and enantiomeric purity assessment of this compound.

| Analytical Method | Property Measured/Determined | Principle | Typical Application |

| Polarimetry | Specific Optical Rotation ([(\alpha)]) | Rotation of plane-polarized light by a chiral substance. | Characterization of enantiomeric purity and identification of enantiomers. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light. | Chiral molecules absorb left and right circularly polarized light differently. | Determination of absolute configuration and conformational analysis. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Quantitative analysis of enantiomeric composition. |

| Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries | Enantiomeric Excess (ee) | Formation of diastereomers or diastereomeric complexes with distinct NMR signals. | Quantification of enantiomeric purity. |

In Depth Computational and Theoretical Investigations of 3 4 Chlorophenyl Cyclobutan 1 Ol

Computational chemistry provides powerful tools to investigate the intricacies of molecular structures and their electronic landscapes. For 3-(4-Chlorophenyl)cyclobutan-1-ol, these methods offer a window into its behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sigmaaldrich.cn

The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this process considers the puckering of the cyclobutane (B1203170) ring and the orientation of the 4-chlorophenyl and hydroxyl substituents. The cyclobutane ring is not planar and adopts a puckered conformation to alleviate ring strain. The presence of the bulky 4-chlorophenyl group at the C-3 position significantly influences this puckering.

Vibrational frequency calculations are then performed on the optimized geometry. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-H stretching and bending modes of the cyclobutane and phenyl rings, and the C-Cl stretching vibration.

Illustrative Data Table: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3600 | Stretching of the hydroxyl group |

| Aromatic C-H Stretch | ~3100-3000 | Stretching of C-H bonds in the phenyl ring |

| Aliphatic C-H Stretch | ~2900-2800 | Stretching of C-H bonds in the cyclobutane ring |

| C=C Aromatic Stretch | ~1600-1450 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-O Stretch | ~1100 | Stretching of the carbon-oxygen bond |

| C-Cl Stretch | ~750-550 | Stretching of the carbon-chlorine bond |

Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap.

Chemical hardness (η) and softness (S) are global reactivity descriptors derived from the HOMO and LUMO energies. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness.

Illustrative Data Table: FMO Analysis of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to deformation of electron cloud |

| Chemical Softness (S) | ~ 0.36 eV⁻¹ | Propensity to undergo chemical reactions |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This analysis reveals details about hybridization, charge distribution, and intramolecular interactions such as hyperconjugation.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into antibonding orbitals of adjacent bonds. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis also describes the hybridization of the atomic orbitals, for instance, the sp³ hybridization of the carbon atoms in the cyclobutane ring and the sp² hybridization of the carbons in the phenyl ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a site for electrophilic attack or hydrogen bonding. The chlorine atom would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it susceptible to nucleophilic attack. The aromatic ring will also show regions of varying potential due to the influence of the electron-withdrawing chlorine atom.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The presence of a flexible cyclobutane ring and rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule.

Molecular mechanics methods, which are computationally less expensive, can be used to screen a large number of possible conformations. The most promising low-energy conformers can then be further optimized and their relative energies calculated using more accurate quantum chemical methods like DFT. For this compound, the analysis would focus on the cis and trans isomers, as well as the different puckering states of the cyclobutane ring and the rotational conformers around the C-C bond connecting the phenyl ring to the cyclobutane ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their observed properties. nih.govnih.gov These models are expressed as mathematical equations and can be used to predict the properties of new, unsynthesized compounds.

For a class of compounds like halogenated cyclic alcohols, a QSPR model could be developed to predict properties such as boiling point, solubility, or biological activity. researchgate.net The model would use a set of molecular descriptors calculated from the chemical structure, which can be constitutional, topological, geometrical, or electronic in nature. For this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), dipole moment, and various quantum chemical descriptors derived from DFT calculations. The development of a robust QSPR model requires a diverse training set of compounds with accurately measured property data.

Chemical Reactivity and Mechanistic Pathways of 3 4 Chlorophenyl Cyclobutan 1 Ol

Investigation of Stereochemical Course in Reactions

The stereochemistry of reactions involving 3-(4-Chlorophenyl)cyclobutan-1-ol is complex due to the presence of a chiral center at the carbon bearing the hydroxyl group and the puckered, non-planar nature of the cyclobutane (B1203170) ring.

Reactions at the hydroxyl group can proceed with either inversion or retention of configuration, depending on the mechanism. For instance, substitution reactions that follow an SN2 pathway, such as the conversion of the alcohol to an alkyl halide using reagents like phosphorus tribromide, occur with a backside attack by the nucleophile, leading to an inversion of the stereocenter. libretexts.org In contrast, reactions proceeding through an SN1 mechanism, which involves the formation of a planar carbocation intermediate after protonating the alcohol to create a good leaving group (H₂O), would result in a racemic mixture of products. libretexts.org

The bulky 4-chlorophenyl group significantly influences the puckering of the cyclobutane ring, creating steric hindrance that can direct the approach of incoming reagents. This steric effect can lead to high diastereoselectivity in certain reactions. For example, the reduction of the corresponding ketone, 3-(4-chlorophenyl)cyclobutanone, with a hydride reagent would likely favor the approach of the hydride from the less hindered face, leading to a predominance of one diastereomer of the alcohol product.

Furthermore, synthetic methods used to create the cyclobutane ring itself can be highly stereoselective. Some modern synthetic routes to substituted cyclobutanes proceed through radical pathways, involving intermediates like 1,4-biradicals, which can lead to a stereospecific ring formation. acs.org

Cyclobutane Ring Strain and its Influence on Reactivity

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org The C-C-C bond angles in cyclobutane are forced to be approximately 90°, a significant deviation from the ideal 109.5° tetrahedral angle. libretexts.org This deviation causes substantial angle strain. libretexts.org Additionally, if the ring were planar, the hydrogen atoms on adjacent carbons would be fully eclipsed, creating considerable torsional strain. masterorganicchemistry.com

To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.com In this conformation, one carbon atom is out of the plane of the other three, which reduces the eclipsing interactions between adjacent C-H bonds. masterorganicchemistry.com The presence of a substituent like the 4-chlorophenyl group can influence the ring's conformational preferences.

This inherent strain, with a total value of about 110 kJ/mol, makes the cyclobutane ring thermodynamically unstable compared to larger rings like cyclohexane (B81311) or open-chain alkanes. libretexts.orglibretexts.org Consequently, the molecule is susceptible to reactions that lead to the opening of the four-membered ring, as this process releases the stored strain energy. libretexts.org This high reactivity is a defining characteristic of cyclobutane derivatives and influences many of their reaction pathways. libretexts.orgmasterorganicchemistry.com

Reaction Mechanisms at the Cyclobutanol (B46151) Ring and the 4-Chlorophenyl Moiety

Reactions at the Cyclobutanol Ring:

The hydroxyl group and the adjacent strained ring can undergo several types of reactions.

Dehydration: Like other alcohols, this compound can undergo dehydration in the presence of a strong acid to form an alkene. This elimination reaction can proceed via an E1 or E2 mechanism, yielding isomers of (4-chlorophenyl)cyclobutene. Due to the stability of more substituted double bonds, this is a common transformation. libretexts.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(4-chlorophenyl)cyclobutanone, using a variety of common oxidizing agents.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, or directly substituted. Reaction with hydrogen halides (like HBr or HCl) can convert the alcohol to the corresponding 3-(4-chlorophenyl)cyclobutyl halide via an SN1 or SN2 mechanism. libretexts.org

Ring Opening via Radical Mechanisms: Modern electrochemical methods have demonstrated that cycloalkanols can undergo deconstructive functionalization. For instance, a manganese-catalyzed electrochemical process can generate an alkoxy radical from the alcohol. cardiff.ac.uk This radical can then trigger a β-scission event, leading to the opening of the strained cyclobutane ring and the formation of a distally functionalized ketone, such as a γ-chlorinated ketone. cardiff.ac.uk This highlights a pathway where the ring strain directly facilitates a productive chemical transformation.

Reactions at the 4-Chlorophenyl Moiety:

The 4-chlorophenyl group is an aromatic ring and its reactivity is typical of substituted benzenes.

Electrophilic Aromatic Substitution (EAS): The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, it is an ortho, para-director. Since the para position is already occupied by the cyclobutyl group, further substitution would be directed to the positions ortho to the chlorine atom (C2 and C6 of the phenyl ring).

Nucleophilic Aromatic Substitution (NAS): NAS reactions on chlorobenzene (B131634) derivatives are generally difficult and require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the chlorine. For this compound, NAS is not a favored pathway under normal conditions.

Derivatization Reactions for Functional Group Interconversion

The secondary alcohol moiety in this compound is a prime site for derivatization, allowing for the interconversion of functional groups. These reactions are often used to change the molecule's physical properties (e.g., for chromatographic analysis) or to prepare it for subsequent synthetic steps.

Common derivatization reactions include:

Esterification: The alcohol can be converted into an ester by reacting with an acyl halide, anhydride, or a carboxylic acid under appropriate conditions. For example, reaction with heptafluorobutyrylimidazole (HFBI) yields a fluorinated ester. researchgate.net

Silylation: The formation of a silyl (B83357) ether is a common method to protect the hydroxyl group or to increase the volatility of the compound for gas chromatography. Reagents such as hexamethyldisilazane (B44280) (HMDS) can be used for this transformation. researchgate.net

Formation of Tosylates: Reacting the alcohol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs). The tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. libretexts.org

The table below summarizes key derivatization reactions for the hydroxyl group.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | CrO₃, Pyridinium chlorochromate (PCC) | Ketone |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester |

| Silylation | Hexamethyldisilazane (HMDS) | Silyl Ether |

| Tosylation | 4-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate |

| Ether Formation | NaH, Alkyl halide (e.g., CH₃I) | Ether |

Structure Activity Relationship Sar and Biological Activity Assessments of 3 4 Chlorophenyl Cyclobutan 1 Ol and Its Derivatives

Rational Design and Synthesis of Analogs for SAR Exploration

The development of novel therapeutic agents from a lead compound like 3-(4-Chlorophenyl)cyclobutan-1-ol relies on the rational design and synthesis of analogs. This process involves systematically altering parts of the molecule to understand which structural features are essential for its biological effects and to optimize its potency and selectivity.

Systematic Modification of the Cyclobutane (B1203170) and Phenyl Ring Scaffolds

The core structure of this compound offers two primary sites for modification: the cyclobutane ring and the 4-chlorophenyl group. The cyclobutane moiety, a four-membered ring, provides a rigid framework that can be altered to influence the spatial orientation of its substituents. Synthetic strategies often focus on creating derivatives by introducing different functional groups onto this ring. For instance, analogs can be synthesized by modifying the hydroxyl group at the 1-position or by adding substituents at other positions on the cyclobutane ring. The synthesis of such analogs can be achieved through various methods, including the oxidation of α-pinene to produce pinonic acid, which contains a cyclobutane ring that can be further derivatized. researchgate.net

A key strategy in medicinal chemistry involves replacing flexible parts of a bioactive molecule with more rigid structures to lock in a desired conformation and potentially improve binding to a biological target. In one such approach, the flexible cis-stilbene (B147466) unit of combretastatin (B1194345) A4, a potent cytotoxic agent, was replaced with a 1,3-disubstituted cyclobutane moiety. nih.gov This creates conformationally restricted analogs, allowing for a clearer understanding of the optimal geometry for biological activity. The synthesis of these analogs involved the nucleophilic addition of a substituted phenyllithium (B1222949) reagent to a cyclobutanone (B123998) derivative, followed by further chemical transformations. nih.gov

Modification of the phenyl ring is another critical aspect of SAR studies. The 4-chloro substituent on the phenyl ring of this compound significantly influences its electronic properties and lipophilicity. SAR studies on other molecular scaffolds have shown that the nature and position of substituents on an aromatic ring are crucial for biological activity. For example, in studies of YC-1 derivatives, replacing the benzyl (B1604629) group with other substituted phenyl rings revealed that electron-withdrawing groups, such as cyanophenyl or (trifluoromethyl)phenyl, often lead to higher inhibitory activity compared to electron-donating groups like methoxyphenyl. nih.gov This principle can be applied to the 4-chlorophenyl group of the target compound, where replacing the chlorine atom with other halogens, alkyl, alkoxy, or nitro groups could systematically probe the electronic and steric requirements for optimal biological interactions.

Exploration of Stereoisomeric Forms in Biological Contexts

Chirality and stereochemistry are fundamental to the interaction between small molecules and biological macromolecules like proteins and nucleic acids, which are themselves chiral. nih.gov For this compound, the substituents on the cyclobutane ring can be arranged in different spatial orientations, leading to stereoisomers, specifically cis and trans diastereomers. In the cis isomer, the 4-chlorophenyl group and the hydroxyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The biological activity of different stereoisomers can vary dramatically. Often, only one isomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov This makes the separation and biological evaluation of individual stereoisomers a critical step in drug discovery.

In the development of cyclobutane-containing analogs of combretastatin A4, researchers successfully prepared and separated the pure cis and trans diastereomers. nih.gov This separation allowed for the individual assessment of their cytotoxic properties against cancer cell lines. The ability to isolate and test pure stereoisomers is crucial for establishing a clear SAR, as it eliminates the ambiguity that arises from testing mixtures. nih.govnih.gov The investigation revealed that the spatial arrangement dictated by the cis or trans configuration directly impacted the compound's ability to interact with its target, in this case, the colchicine (B1669291) binding site of tubulin. nih.gov This underscores the importance of exploring stereoisomeric forms to identify the most active and selective conformation for a given biological target.

In Vitro Investigations of Biological Activities of this compound and Related Cyclobutanol (B46151) Derivatives (excluding human clinical data)

In vitro studies are essential for the preliminary assessment of the biological activities of a compound and its derivatives. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide initial insights into a compound's potential efficacy and mechanism of action.

Antimicrobial Efficacy (e.g., antibacterial, antifungal)

The cyclobutane ring is a structural feature found in a variety of natural products that exhibit biological activities, including antimicrobial properties. openmedicinalchemistryjournal.com Several studies have investigated the antimicrobial efficacy of compounds containing a cyclobutane moiety. For example, sceptrin (B1680891), a cyclobutane-containing alkaloid isolated from marine sponges, has demonstrated antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Pseudomonas aeruginosa. openmedicinalchemistryjournal.comnih.gov

Synthetic derivatives incorporating a cyclobutane ring have also been evaluated for their antimicrobial potential. Studies on purpurin (B114267) derivatives containing a cyclobutane fragment have shown antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 62.5 μg/ml. researchgate.net Another study synthesized a series of Schiff bases that combined a cyclobutane ring with a 2,4-disubstituted thiazole (B1198619) and a hydrazone moiety, which were then screened for antibacterial and antifungal activities. researchgate.net Furthermore, certain stereoisomers of pinocarveol, a bicyclic monoterpene alcohol that contains a cyclobutane ring as part of its structure, have been noted for their antibacterial activity. mmsl.cz

| Compound Class/Derivative | Microorganism Tested | Observed Activity | Reference |

|---|---|---|---|

| Sceptrin (Cyclobutane Alkaloid) | Staphylococcus aureus, Bacillus subtilis, Candida albicans, Pseudomonas aeruginosa | Exhibited broad antimicrobial activity. | openmedicinalchemistryjournal.comnih.gov |

| Purpurin-Cyclobutane Derivatives | Staphylococcus aureus | Moderate antibacterial activity (MIC = 62.5 μg/ml). | researchgate.net |

| Purpurin-Cyclobutane Derivatives | Pseudomonas aeruginosa | Weak effect observed. | researchgate.net |

| Thiazolylhydrazone Derivatives with Cyclobutane Ring | Various bacteria and Candida tropicalis | Screened for antibacterial and antifungal activities. | researchgate.net |

| Pinocarveol Stereoisomers | Bacteria (unspecified) | Exhibited antibacterial activity. | mmsl.cz |

Antileishmanial Activity Profiling

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. mdpi.com The search for new, effective, and safer treatments is a global health priority. While direct studies on the antileishmanial activity of this compound are not prominent, the structural components of the molecule, particularly the 4-chlorophenyl group, are found in other compounds investigated for this purpose.

For example, a chalcone (B49325) derivative, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, was synthesized specifically as a candidate for antileishmanial activity studies. mdpi.comresearchgate.net This highlights the interest in the 4-chlorophenyl moiety for developing antiparasitic agents. The rationale for its investigation stems from previous reports showing that numerous chalcones exhibit inhibitory activity against both promastigote and amastigote forms of various Leishmania species. mdpi.com Large-scale screening of compound libraries, such as the Medicines for Malaria Venture (MMV) Open Access Box, is another strategy employed to identify novel chemical scaffolds with antileishmanial potential against intracellular Leishmania major amastigotes. nih.gov Such libraries contain a diverse range of chemical structures, and it is plausible that cyclobutanol derivatives could be identified as active through these screening efforts.

Enzyme Inhibition Assays and Receptor Binding Studies

Many drugs exert their therapeutic effects by binding to and modulating the activity of specific enzymes or receptors. The 3-(4-chlorophenyl)cyclobutane scaffold is a candidate for such interactions. Molecular docking studies have been used to predict and analyze how these compounds fit into the binding sites of proteins. For instance, cyclobutane-containing analogs of combretastatin were evaluated through molecular docking and molecular dynamics simulations within the colchicine binding site of tubulin, a key protein involved in cell division. nih.gov This type of study is crucial for understanding how the compound inhibits tubulin polymerization at a molecular level.

The 4-chlorophenyl group is a common feature in many known enzyme inhibitors. A pyrazolopyrimidine derivative bearing a 4-chlorophenyl group, known as PP2, is a potent inhibitor of the Src family of protein tyrosine kinases. nih.gov Similarly, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the kinase AKT2/PKBβ, which is part of a major oncogenic pathway. nih.gov These examples suggest that derivatives of this compound could be rationally designed to target specific protein kinases.

Furthermore, cyclobutane-containing natural products have shown activity against other enzyme classes. The marine alkaloid nagelamide G has been found to inhibit protein phosphatase 2A, while sceptrin has been reported to be an inhibitor of somatostatin (B550006) and VIP receptors. nih.gov

| Compound Class/Derivative | Target Enzyme/Receptor | Type of Study/Activity | Reference |

|---|---|---|---|

| Cyclobutane-containing Combretastatin Analogs | Tubulin (Colchicine Binding Site) | Molecular docking and dynamics simulation. | nih.gov |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | Protein Kinase Bβ (AKT2) | Inhibited kinase activity. | nih.gov |

| PP2 (3-(4-Chlorophenyl)pyrazolopyrimidine) | Src Family Protein Tyrosine Kinases | Potent ATP-competitive inhibitor. | nih.gov |

| Nagelamide G (Cyclobutane Alkaloid) | Protein Phosphatase 2A | Inhibited enzyme activity. | nih.gov |

| Sceptrin (Cyclobutane Alkaloid) | Somatostatin and VIP Receptors | Reported as an inhibitor. | nih.gov |

In Silico Prediction of Biological Activity and Ligand-Target Interactions

In the absence of extensive experimental data, computational or in silico methods provide powerful tools for predicting the biological activities of novel compounds and understanding their potential interactions with biological targets. These approaches are central to modern drug discovery, enabling the prioritization of compounds for synthesis and testing, thereby saving significant time and resources. For this compound and its derivatives, in silico techniques can elucidate structure-activity relationships (SAR) and guide the design of molecules with enhanced potency and selectivity.

Advanced Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme of therapeutic interest. dergipark.org.trimpactfactor.org This method is instrumental in structure-based drug design, offering insights into the molecular basis of a ligand's activity.

The rigid, puckered conformation of the cyclobutane ring in this compound makes it an attractive scaffold for molecular modeling. pharmablock.com Unlike more flexible structures, its conformational rigidity reduces the entropic penalty upon binding and allows for more predictable interactions within a target's binding site. nih.gov

In a typical molecular docking study involving derivatives of this compound, the three-dimensional structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB). The compound and its analogs would then be computationally "docked" into the active site of the protein using software like AutoDock or Molegro Virtual Docker. dergipark.org.trimpactfactor.org The simulation calculates the most stable binding pose and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger interaction. nih.govumpr.ac.id

For instance, considering the structural similarities to combretastatin analogs, tubulin could be a hypothetical target. nih.gov Docking simulations could predict how the 4-chlorophenyl group fits into a hydrophobic pocket of the colchicine binding site on tubulin, while the hydroxyl group on the cyclobutane ring could form crucial hydrogen bonds with nearby amino acid residues like Asn 101 or Ser 178. nih.gov By systematically modifying the core structure—for example, by altering the substitution on the phenyl ring or changing the stereochemistry of the cyclobutane ring—researchers can predict how these changes affect binding affinity.

The results from such simulations are often compiled to understand the structure-activity relationship at a molecular level.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives Against a Protein Kinase Target

| Compound | Structural Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| 1 | This compound (Parent) | -7.5 | Hydrogen bond with catalytic lysine; Hydrophobic interaction with gatekeeper residue. |

| 1a | Addition of a methyl group to the phenyl ring | -7.2 | Slight steric hindrance reduces optimal fit. |

| 1b | Replacement of Chlorine with Bromine | -7.9 | Enhanced hydrophobic and halogen bond interactions in the pocket. |

| 1c | Conversion of -OH to a methoxy (B1213986) group (-OCH₃) | -6.8 | Loss of key hydrogen bond donor capability. |

| 1d | Addition of an amino group to the cyclobutane ring | -8.5 | Forms an additional salt bridge with an acidic residue (e.g., Aspartate). |

Note: The data in this table is hypothetical and serves to illustrate the type of results generated from molecular docking simulations.

These predictive studies are crucial for rationalizing the activity of existing compounds and for designing new molecules with improved biological profiles before committing to chemical synthesis. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The insights gained from molecular docking are part of a broader strategy known as rational drug design, which is broadly divided into two categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD) SBDD relies on the known three-dimensional structure of the biological target. nih.gov The molecular docking simulations described above are a primary tool in SBDD. By visualizing how this compound binds to its target, medicinal chemists can identify opportunities for optimization. For example, if the docking pose reveals that the chlorophenyl group is near an unfilled hydrophobic subpocket, a derivative could be designed with a larger substituent to fill that space, potentially increasing binding affinity and potency. nih.gov This structure-guided approach allows for the creation of novel compounds with tailored properties to maximize interactions with the target protein. pharmablock.com

Ligand-Based Drug Design (LBDD) When the 3D structure of the target is unknown, researchers can turn to LBDD. gardp.orgjubilantbiosys.com This approach uses the chemical information from a set of molecules known to be active (and inactive) against a specific target to infer the properties required for biological activity. gardp.org

Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs based on physicochemical descriptors like lipophilicity (LogP), electronic properties, and steric parameters.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. By analyzing a set of active derivatives, a pharmacophore model can be generated. This model then serves as a 3D template to screen virtual libraries for new compounds that possess the required features in the correct spatial arrangement. nih.govjubilantbiosys.com

Both SBDD and LBDD provide a rational framework to guide the optimization of lead compounds like this compound, making the drug discovery process more efficient and targeted.

Table 2: Comparison of Drug Design Principles Applied to this compound

| Principle | Requirement | Key Methods | Application to this compound Derivatives |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target is known. | Molecular Docking, De Novo Design, Fragment-Based Drug Discovery (FBDD). nih.gov | Visually guided modification of the compound to improve its fit and interactions within the target's active site. |

| Ligand-Based Drug Design (LBDD) | A set of compounds with known biological activities is available (target structure is unknown). | QSAR, Pharmacophore Modeling, 3D-Shape Similarity Searching. nih.govjubilantbiosys.com | Building predictive models based on active analogs to design new derivatives with a higher probability of being active. |

Metabolic Characterization and Biotransformation Pathways Non Human in Vivo and in Vitro

In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions (e.g., microsomes, S9 fractions)

There is no published research detailing the in vitro metabolic stability of 3-(4-Chlorophenyl)cyclobutan-1-ol. Typically, such studies would involve incubating the compound with liver microsomes or S9 fractions, which contain a rich mixture of drug-metabolizing enzymes. nih.govthermofisher.combioivt.com These experiments are fundamental in early drug discovery to predict a compound's metabolic clearance in the body. dergipark.org.trresearchgate.net The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. Furthermore, analysis of the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) would identify the chemical structures of any metabolites formed. dergipark.org.tr However, no such data are available for this compound.

Enzymatic Biotransformation: Role of Cytochrome P450 and Conjugating Enzymes

The biotransformation of chemical compounds generally occurs in two phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. nih.govnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, a process carried out by conjugating enzymes to increase water solubility and facilitate excretion. nih.gov S9 fractions are particularly useful for studying both Phase I and Phase II metabolism as they contain both microsomal and cytosolic enzymes. nih.govbioivt.com

Without experimental data, the specific CYP isoforms or conjugating enzymes involved in the metabolism of this compound remain unknown. Studies on other compounds have shown that even small structural changes can significantly alter which enzymes are involved in their metabolism. nih.gov

Proposed Phase I and Phase II Metabolic Pathways

Given the absence of metabolite identification studies, any proposed metabolic pathway for this compound would be purely speculative. Hypothetically, Phase I metabolism could involve oxidation of the cyclobutanol (B46151) ring or hydroxylation of the phenyl ring, catalyzed by CYP enzymes. nih.govnih.gov Subsequent Phase II metabolism could involve glucuronidation or sulfation of the newly introduced hydroxyl groups. nih.gov However, without experimental evidence, these remain theoretical possibilities.

In Vivo Metabolic Fate in Preclinical (Non-Human) Models

There are no published in vivo studies in preclinical species such as rats, mice, or dogs that describe the metabolic fate of this compound. Such studies are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. The lack of this information precludes any discussion on its in vivo metabolic profile.

Species-Specific Metabolic Differences in Non-Human Models

Significant differences in drug metabolism can exist between different species, which can impact the translation of preclinical findings to humans. nih.govnih.gov These differences often arise from variations in the expression and activity of metabolic enzymes. nih.govnih.gov As there is no metabolic data for this compound in any non-human species, it is impossible to assess potential species-specific differences in its metabolism.

Emerging Applications of 3 4 Chlorophenyl Cyclobutan 1 Ol Beyond Biological Activity

Role as a Synthetic Intermediate for Advanced Organic Compounds

The strained four-membered ring of 3-(4-Chlorophenyl)cyclobutan-1-ol makes it a valuable and versatile building block in organic synthesis. researchgate.net Its structure can be strategically manipulated through ring-opening or functional group interconversion to create more complex molecular architectures. researchgate.netggckondagaon.in The presence of the hydroxyl group allows for oxidation to the corresponding ketone, 3-(4-chlorophenyl)-cyclobutan-1-one, or substitution reactions, while the chlorophenyl group can be modified through various cross-coupling reactions. ggckondagaon.in

Research has demonstrated the utility of the (4-chlorophenyl)cyclobutyl scaffold in the synthesis of more complex molecules. For instance, derivatives are used as precursors for compounds with potential therapeutic applications. One notable example is the synthesis of metabolites of Sibutramine (B127822), where a hydroxylated derivative, cis-3-(1-amino-3-methylbutyl)-3-(4-chlorophenyl)cyclobutan-r-1-ol, was a key synthetic target. rsc.org Another synthetic route showcases the conversion of a related ethyl cyclobutylpropanoate to 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol through reduction with lithium aluminium hydride. prepchem.com

Furthermore, the reactivity of the cyclobutane (B1203170) ring itself can lead to interesting chemical transformations. Under specific conditions, such as in the presence of a base during a Suzuki-Miyaura cross-coupling reaction, an unexpected dimerization can occur, leading to the formation of complex structures like 2,2’-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). researchgate.netmdpi.com These examples highlight the role of the chlorophenyl cyclobutane core as a versatile intermediate for constructing intricate organic molecules.

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propanoate | 1. Lithium aluminium hydride, Ether, reflux | 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol | prepchem.com |

| 1-(4-chlorophenyl)cyclobutanecarbonitrile | Grignard reagents followed by reduction | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (Sibutramine) and its metabolites | rsc.org |

| N-[2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide | K₂CO₃, THF, 80 °C | 2,2’-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | researchgate.netmdpi.com |

Contributions to Materials Science and Polymer Chemistry

The incorporation of cyclobutane rings into polymer backbones can impart unique and desirable properties to the resulting materials, such as enhanced thermal stability. nih.gov

Cyclobutane-based polymers are a subject of increasing interest for developing sustainable materials. nih.gov One of the primary methods for synthesizing polymers containing this moiety is through [2+2] photocycloaddition reactions. nih.gov This method allows for the creation of polyesters and polyamides with high thermal stability. Research into truxinate cyclobutane polymers, synthesized via solution-state [2+2] photopolymerization, shows that these materials exhibit high decomposition temperatures. nih.gov

| Polymer Type | Synthetic Method | Key Property | Reference |

| Truxinate Cyclobutane Polyesters | Solution State [2+2] Photopolymerization | High Thermal Decomposition Temperature | nih.gov |

| General Cyclobutane-based Polymers | Condensation Polymerization | Potential for enhanced mechanical properties and thermal stability | nih.govgoogle.com |

Recent studies have explored the potential of organic molecules containing cyclobutane rings as effective corrosion inhibitors for metals like steel in acidic environments. researchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive species. beilstein-journals.org

Research on thiazole (B1198619) derivatives containing a cyclobutane ring has shown promising results. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the inhibitor activity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. researchgate.net These calculations help in understanding the interaction between the inhibitor molecule and the metal surface. For example, a lower energy gap generally correlates with higher inhibition efficiency as it indicates higher reactivity of the molecule to form a protective layer.

Studies on compounds like 1-(4-chlorophenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea have been conducted to evaluate their corrosion inhibiting properties, demonstrating the relevance of the chlorophenyl and cyclobutane motifs in this application. researchgate.net The presence of heteroatoms (like nitrogen and sulfur) and aromatic rings in these molecules facilitates their adsorption on the metal surface, thereby protecting the metal from corrosion.

| Inhibitor Type | Methodology | Key Finding | Reference |

| Thiazole derivatives with cyclobutane rings | Experimental and DFT Calculations | Strong correlation between quantum chemical parameters and corrosion inhibition | researchgate.net |

| General organic inhibitors | Surface Adsorption | Formation of a protective film on the metal surface | beilstein-journals.org |

Catalytic Applications and Ligand Design in Organometallic Chemistry

The field of organometallic chemistry continuously seeks novel ligands to fine-tune the properties of metal catalysts for specific transformations. While this compound itself is not a classical ligand, its structure presents potential for development into specialized ligands and for use in catalytic reactions. The hydroxyl group can serve as an anchoring point for coordination to a metal center or be transformed into a more traditional ligating group.

Recent advancements have shown that cyclobutanols can be valuable substrates in transition-metal-catalyzed reactions. For example, a ligand-controlled regiodivergent aminocarbonylation of cyclobutanols has been developed using a palladium catalyst. nih.gov This method allows for the selective synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides by simply changing the phosphine (B1218219) ligand, highlighting the synthetic utility of cyclobutanols in catalytic processes. nih.gov Similarly, the enantioselective desymmetrization of 3-substituted cyclobutanones has been achieved through a synergistic palladium and enamine catalysis system. bohrium.com

Furthermore, derivatives of related chlorophenyl compounds have been used to synthesize metal complexes with potential catalytic or biological activity. For example, copper (II), nickel (II), and lanthanum (III) complexes have been synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives. nih.gov These studies demonstrate the ability of the chlorophenyl-alcohol motif to coordinate with various metal ions, suggesting that this compound could serve as a precursor to novel ligands for applications in homogeneous catalysis. beilstein-journals.orgnih.gov The design of such ligands could influence the steric and electronic environment of a metal center, thereby controlling the activity and selectivity of a catalytic reaction. dalalinstitute.comresearchgate.net

| Reaction | Catalyst System | Substrate Type | Significance |

| Regiodivergent Aminocarbonylation | Palladium / Phosphine Ligands | Cyclobutanols | Ligand-controlled selectivity in functionalizing the cyclobutane ring. nih.gov |

| Enantioselective Desymmetrization | Palladium / Chiral Amine (Enamine) | 3-Substituted Cyclobutanones | Cooperative catalysis for creating chiral cyclobutane building blocks. bohrium.com |

| Complex Formation | Cu(II), Ni(II), La(III) salts | 3-(4-chlorophenyl)-3-hydroxy-propanoate derivatives | Demonstrates coordination potential of the chlorophenyl-alcohol structural motif. nih.gov |

Patent Landscape, Future Directions, and Collaborative Research Endeavors

Review of Intellectual Property and Patent Trends

The intellectual property surrounding 3-(4-chlorophenyl)cyclobutan-1-ol and related structures is primarily concentrated on their application as intermediates in the synthesis of pharmacologically active agents. Analysis of patent filings reveals distinct trends in therapeutic targeting and chemical synthesis methodologies.

A significant area of patent activity involves the use of the 3-(4-chlorophenyl)cyclobutyl moiety in developing inhibitors for specific biological targets. For instance, recent patent applications describe compounds incorporating this scaffold for the inhibition of the chitinase-like protein YKL-40, which is associated with various inflammatory diseases and cancers. google.com These patents often claim a broad genus of compounds, where the cyclobutane (B1203170) ring is a key structural element for positioning other functional groups to interact with the target protein. google.com Another prominent application is in the development of derivatives of sibutramine (B127822), a monoamine reuptake inhibitor, where the 1-(4-chlorophenyl)cyclobutyl group is a core component. google.comgoogle.com Patents in this area focus on new derivatives, methods of preparation, and specific formulations for therapeutic use, such as in the treatment of depression. google.comgoogle.com

Patents also cover methods for preparing these complex molecules. For example, inventions detail multi-step synthetic routes to produce cyclopentanone (B42830) derivatives that can serve as precursors to compounds containing the (4-chlorophenyl)cycloalkyl motif. google.com The focus of these process patents is often on achieving higher yields, purity, and stereoselectivity, which are critical for pharmaceutical development.

The following table summarizes key patent trends for compounds related to this compound.

Interactive Data Table: Patent Trends for 3-(4-Chlorophenyl)cyclobutane Derivatives

| Patent / Application No. | Assignee/Applicant(s) | Therapeutic Area / Application | Key Innovation |

| US20230278996A1 | Not specified | YKL-40 Inhibition (Inflammatory diseases, Cancer) | Describes YKL-40 inhibitors where the cyclobutyl group is part of the core structure. google.com |

| WO2003022259A1 | Not specified | Sibutramine Derivatives | Details the preparation and use of 2-hydroxy derivatives of sibutramine metabolites. google.com |

| US4746680A | Not specified | Antidepressants | Covers therapeutic agents with a 1-phenylcyclobutylamine (B101158) structure for treating depression. google.com |

| EP0230742A1 | Not specified | Antidepressants | Focuses on a specific monohydrate form of a sibutramine-related compound for improved stability. google.com |

| US9388158B2 | Not specified | Synthesis Intermediate | Provides a production method for cyclopentanone derivatives used in synthesizing complex molecules. google.com |

| EP4273129A1 | Not specified | RORgammaT Modulation (Autoimmune diseases) | Discloses RORgammaT modulators containing a (4-chlorophenyl)propyl moiety for treating autoimmune conditions. epo.org |

Identification of Research Gaps and Future Investigative Avenues

Despite the documented synthetic routes and therapeutic applications, several research gaps and opportunities for future investigation exist for this compound and its analogs.

Stereoselective Synthesis: While methods for synthesizing cyclobutane derivatives exist, there is a persistent need for more efficient and highly stereoselective routes. The biological activity of chiral molecules often resides in a single enantiomer. Future research could focus on developing novel catalytic asymmetric methods, including photochemical or biocatalytic approaches, to access enantiomerically pure cyclobutane intermediates. wisc.eduacs.org The development of such methods would streamline the synthesis of single-isomer drugs, potentially improving their efficacy and safety profiles.

Exploration of New Therapeutic Targets: The patent landscape is largely focused on a few specific targets like YKL-40 and monoamine transporters. google.comgoogle.com The 3-(4-chlorophenyl)cyclobutyl scaffold is a rigid, three-dimensional structure that could be exploited for inhibiting other protein-protein interactions or enzymatic targets. There is a significant opportunity to screen this compound and its derivatives against a broader range of biological targets implicated in diseases such as neurodegenerative disorders, metabolic diseases, or other cancers. epo.org Recent interest in developing modulators for targets like NLRP3 and RORgammaT suggests a trend toward exploring new applications for known chemical scaffolds. epo.orgepo.org

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on the this compound core are limited in the public domain. A systematic investigation into how modifications of the cyclobutane ring (e.g., substitution at other positions) or the phenyl ring affect biological activity would provide invaluable data for medicinal chemists. This could guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Green Chemistry Approaches: The synthesis of complex pharmaceutical intermediates often involves multiple steps and the use of hazardous reagents and solvents. A future avenue of investigation is the development of more sustainable and environmentally friendly synthetic protocols. This could involve employing biocatalysis, reducing the number of synthetic steps, and using greener solvents, aligning with the growing emphasis on sustainability in the pharmaceutical industry. acs.org

Interdisciplinary Collaborations in Academic and Industrial Settings

Advancing the research and application of complex chemical entities like this compound increasingly depends on synergistic collaborations between academic institutions and industrial partners. These partnerships are essential for bridging the gap between fundamental discovery and commercial application. frontiersin.orgresearchgate.net

Academic labs are often at the forefront of developing novel synthetic methodologies and identifying new biological pathways. wisc.eduacs.org For example, university-led research has been instrumental in advancing fields like enantioselective catalysis and photochemistry, which are directly applicable to synthesizing complex structures like the target compound. wisc.eduacs.org

Industry, particularly the pharmaceutical sector, provides the resources, infrastructure, and expertise in drug development, including high-throughput screening, toxicology, and clinical trials, which are necessary to translate a promising compound into a marketable drug. researchgate.net Collaborations can take many forms, including sponsored research agreements, the establishment of joint research consortia, and technology licensing from universities to companies. frontiersin.org

A successful model involves industrial partners providing funding and access to pharmaceutically relevant problems, while academic groups contribute innovative solutions and fundamental insights. acs.org The collaboration between the process chemistry group at Lilly and the Stephenson group at the University of Michigan on visible-light photoredox catalysis is a prime example of how such partnerships can accelerate technological development. acs.org Similarly, collaborations like those between F. Hoffmann-La Roche and academic researchers at ETH Zürich have been fruitful in exploring novel chemical spaces for medicinal chemistry. ethz.ch

For a compound like this compound, future progress will likely be driven by such integrated efforts. An academic lab might develop a novel stereoselective synthesis, which is then licensed and scaled up by a pharmaceutical company. Subsequently, a joint program could explore the compound's efficacy in various disease models, combining academic biological expertise with industrial drug development capabilities. This collaborative ecosystem is crucial for navigating the complexities of modern pharmaceutical R&D and maximizing the therapeutic potential of promising chemical scaffolds. researchgate.net

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(4-Chlorophenyl)cyclobutan-1-ol?

Answer: